molecular formula C16H27N3O3 B2903902 N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361898-05-5

N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2903902
CAS RN: 2361898-05-5
M. Wt: 309.41
InChI Key: YSQOOCSWWQQLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and suppress glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels in patients with type 2 diabetes mellitus. They also have beneficial effects on body weight, blood pressure, and lipid profile. This compound inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.

Advantages and Limitations for Lab Experiments

N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have advantages and limitations for lab experiments. Advantages include their specificity for this compound and their ability to improve glycemic control in animal models of diabetes. Limitations include their high cost and the need for specialized equipment and expertise to synthesize and study them.

Future Directions

There are several future directions for N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitor research. One direction is the development of more potent and selective this compound inhibitors with fewer side effects. Another direction is the investigation of the effects of this compound inhibitors on cardiovascular outcomes and other comorbidities associated with type 2 diabetes mellitus. Additionally, there is a need for further research on the long-term safety and efficacy of this compound inhibitors. Overall, this compound inhibitors hold promise as a therapeutic option for the treatment of type 2 diabetes mellitus and warrant further investigation.

Synthesis Methods

The synthesis of N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitors involves the reaction of piperidine-4-carboxylic acid with N-protected amino acids, followed by the removal of the protecting group to obtain the desired product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(2,2-Dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme this compound, which breaks down incretin hormones that stimulate insulin secretion. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glycemic control.

properties

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-5-13(20)19-10-6-12(7-11-19)14(21)17-8-9-18-15(22)16(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQOOCSWWQQLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCNC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.